

# Spectroscopic Profile of 1-((4-Bromophenyl)sulfonyl)piperidine: A Technical Guide

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## Compound of Interest

Compound Name:	1-((4-Bromophenyl)sulfonyl)piperidine
Cat. No.:	B1266403

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-((4-Bromophenyl)sulfonyl)piperidine**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The synthesis of this compound is typically achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-((4-Bromophenyl)sulfonyl)piperidine**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.75 - 7.65	m	4H	Aromatic H (AA'BB' system)
3.10 - 3.00	m	4H	-CH <sub>2</sub> - (α to N)
1.70 - 1.60	m	4H	-CH <sub>2</sub> - (β to N)
1.55 - 1.45	m	2H	-CH <sub>2</sub> - (γ to N)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
138.5	Quaternary Aromatic C (C-S)
132.5	Aromatic CH
129.0	Aromatic CH
127.0	Quaternary Aromatic C (C-Br)
47.0	-CH <sub>2</sub> - (α to N)
25.0	-CH <sub>2</sub> - (β to N)
23.5	-CH <sub>2</sub> - (γ to N)

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Strong	Aliphatic C-H Stretch
1350-1330	Strong	Asymmetric SO <sub>2</sub> Stretch
1170-1150	Strong	Symmetric SO <sub>2</sub> Stretch
1090-1080	Strong	S-N Stretch
820-810	Strong	para-disubstituted C-H Bend
600-500	Strong	C-Br Stretch

## Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
305/307	[M] <sup>+</sup> Molecular ion peak (presence of Br isotopes)
220	[M - SO <sub>2</sub> - H] <sup>+</sup>
241	[M - C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup>
155/157	[BrC <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
84	[C <sub>5</sub> H <sub>10</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-((4-Bromophenyl)sulfonyl)piperidine** (approximately 10-20 mg) is prepared in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), and transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a

spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

## Infrared (IR) Spectroscopy

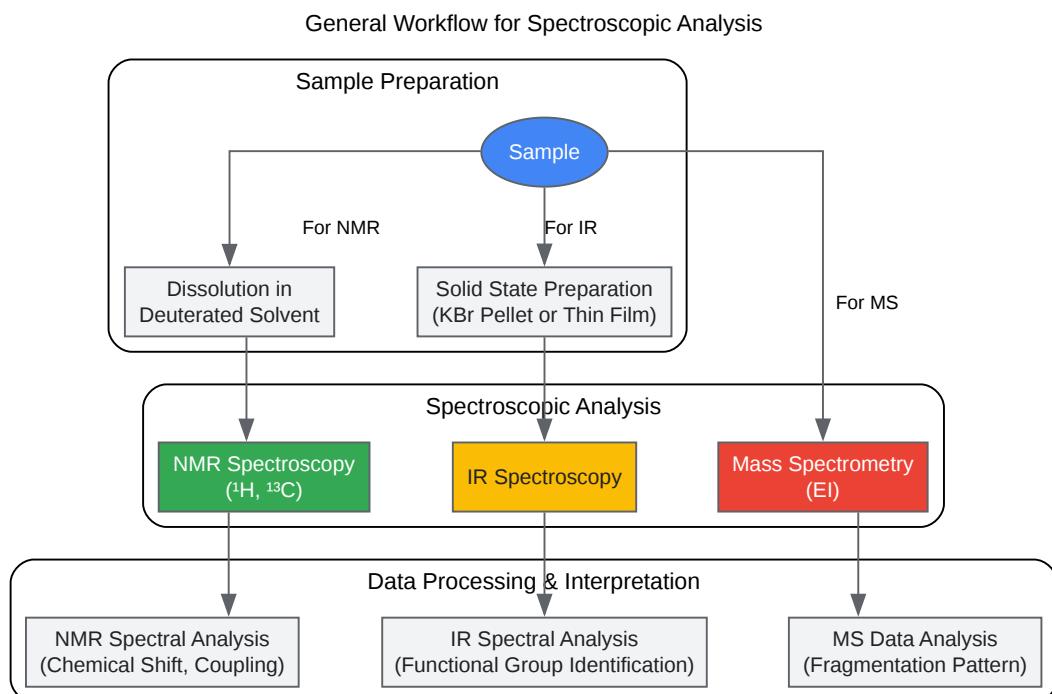
The IR spectrum of solid **1-((4-Bromophenyl)sulfonyl)piperidine** can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with anhydrous KBr and compressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by dissolving the compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate<sup>[1]</sup>. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

## Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation<sup>[2][3][4]</sup>. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

## Visualizations

### Spectroscopic Analysis Workflow



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